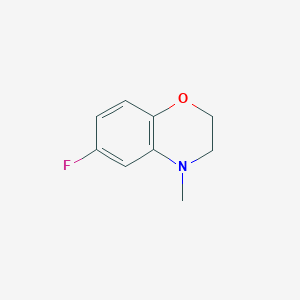

6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

Vue d'ensemble

Description

6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is a chemical compound with the molecular formula C9H10FNO . It has a molecular weight of 167.18 .

Molecular Structure Analysis

The InChI code for 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is 1S/C9H10FNO/c1-11-4-5-12-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 . The InChI key is YWVQRAMUUJKKBA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The predicted boiling point of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is 253.8±40.0 °C . The predicted density is 1.172±0.06 g/cm3 . The predicted pKa is 5.78±0.20 .Applications De Recherche Scientifique

Antiviral Applications

Indole derivatives, which share a similar structural motif to 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, have been reported to exhibit significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could potentially be modified to enhance its antiviral properties and could serve as a lead compound in the development of new antiviral drugs.

Anti-inflammatory Properties

The indole scaffold is known for its anti-inflammatory effects. Given that 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is a derivative of indole, it may possess anti-inflammatory properties that could be beneficial in treating conditions like arthritis or inflammatory bowel disease . Further research could explore its efficacy and mechanism of action in inflammatory pathways.

Anticancer Potential

Compounds with the indole structure have been explored for their anticancer properties. The ability of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine to interact with various biological targets could be harnessed to develop novel anticancer agents. Its efficacy against specific cancer cell lines and its potential to act as a chemotherapeutic agent warrant detailed investigation .

Antimicrobial Activity

The structural complexity of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine makes it a candidate for antimicrobial drug development. Its potential to disrupt bacterial cell division by inhibiting key proteins like FtsZ could be a significant breakthrough in the fight against antibiotic-resistant bacteria .

Antidepressant and Antipsychotic Uses

Benzoxazine derivatives have been identified in the synthesis of drugs with antidepressant and antipsychotic effects. The pharmacological profile of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine could be optimized to treat mental health disorders, providing a new avenue for therapeutic intervention .

Antioxidant Effects

The indole core is associated with antioxidant properties, which are crucial in protecting cells from oxidative stress. Research into the antioxidant capacity of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine could lead to its application in preventing or treating diseases caused by oxidative damage .

Antidiabetic Activity

Indole derivatives have shown promise in the management of diabetes. By examining the interaction of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine with various enzymes and receptors involved in glucose metabolism, it could be developed into an antidiabetic medication .

Antihistamine and Anti-fungal Applications

The versatility of indole derivatives extends to their use as antihistamines and anti-fungal agents. The compound could be studied for its potential to alleviate allergic reactions or to combat fungal infections, expanding its therapeutic scope .

Safety and Hazards

Mécanisme D'action

Pharmacokinetics

The compound’s bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all areas that require further investigation .

Result of Action

More research is needed to understand the specific molecular and cellular changes that occur as a result of the compound’s action .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s action .

Propriétés

IUPAC Name |

6-fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-11-4-5-12-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVQRAMUUJKKBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine | |

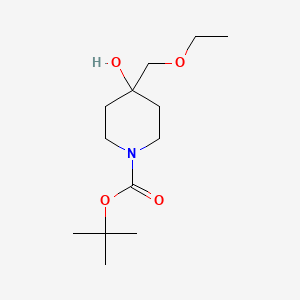

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde](/img/structure/B1447461.png)

![(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine](/img/structure/B1447465.png)